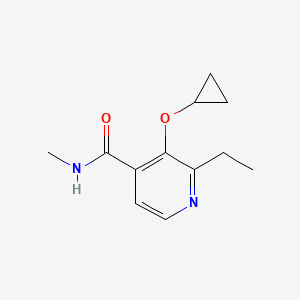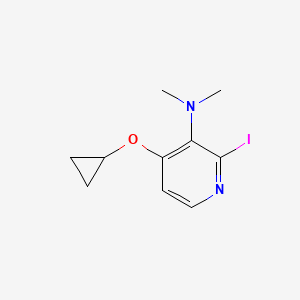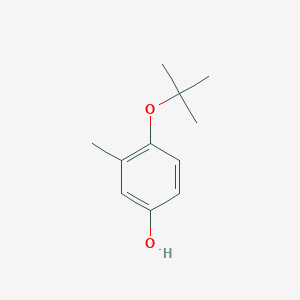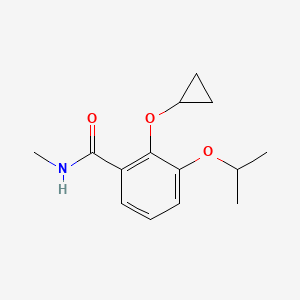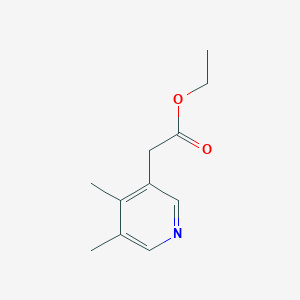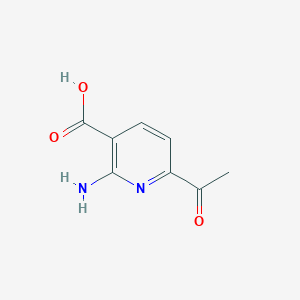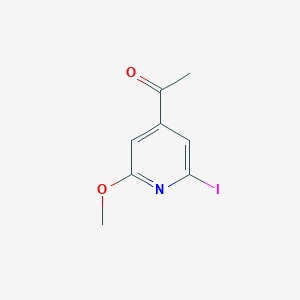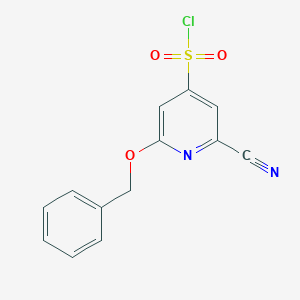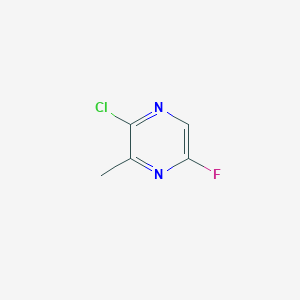
3-Amino-5-hydroxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-hydroxyisonicotinaldehyde is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the use of Sandmeyer chemistry on 3,5-diamino-1,2,4-triazole to form the di-diazonium salt, followed by displacement with nitrite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
3-Amino-5-hydroxyisonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-5-hydroxyisonicotinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of fluorescent dyes and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets and pathways. For instance, as an analogue of pyridoxal 5’-phosphate, it forms Schiff bases with amino acids, facilitating studies on enzyme kinetics and mechanisms . The compound’s ability to form imines and other derivatives is crucial for its biological activity.
類似化合物との比較
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar in structure but lacks the amino group.
3-Amino-5-methylisoxazole: Contains an isoxazole ring instead of a pyridine ring.
Uniqueness
3-Amino-5-hydroxyisonicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structural similarity to vitamin B6 analogues makes it particularly valuable for biochemical studies.
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
3-amino-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-8-2-6(10)4(5)3-9/h1-3,10H,7H2 |
InChIキー |
NYBWPUSPPJHSQZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)O)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


